molecular formula C13H12BrNO2 B13990489 Isopropyl 6-bromoquinoline-2-carboxylate

Isopropyl 6-bromoquinoline-2-carboxylate

Cat. No.: B13990489
M. Wt: 294.14 g/mol
InChI Key: VBAMFXMMWFMCBQ-UHFFFAOYSA-N
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Description

Isopropyl 6-bromoquinoline-2-carboxylate: is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a bromine atom at the 6th position and an isopropyl ester group at the 2nd position of the carboxylate.

Properties

Molecular Formula

C13H12BrNO2

Molecular Weight

294.14 g/mol

IUPAC Name

propan-2-yl 6-bromoquinoline-2-carboxylate

InChI

InChI=1S/C13H12BrNO2/c1-8(2)17-13(16)12-5-3-9-7-10(14)4-6-11(9)15-12/h3-8H,1-2H3

InChI Key

VBAMFXMMWFMCBQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=NC2=C(C=C1)C=C(C=C2)Br

Origin of Product

United States

Preparation Methods

From 6-Bromo-2-(tribromomethyl)quinoline

A high-yielding method involves hydrolysis of 6-bromo-2-(tribromomethyl)quinoline under acidic conditions:

Step Reagents/Conditions Description Yield
1 Concentrated sulfuric acid, water, 150°C, 5.25 h Hydrolysis of 6-bromo-2-(tribromomethyl)quinoline to 6-bromoquinoline-2-carboxylic acid 96%
  • The reaction mixture is cooled and the product is isolated by filtration and washing.
  • The product is a solid with reported purity confirmed by NMR and LCMS.

From 6-Bromoquinolin-2(1H)-one

An alternative approach involves:

Step Reagents/Conditions Description Yield
1 Formation of acyl chloride from precursor Acyl chloride intermediate is prepared by reaction with oxalyl chloride ~89%
2 Amidation with 4-bromoaniline and cyclization Formation of 6-bromoquinolin-2(1H)-one High yield
3 Treatment with POCl3 at 120°C for 6 h Conversion to 6-bromo-2-chloroquinoline 99%
4 Lithiation of 6-bromo-2-chloroquinoline, carbonation with CO2 Formation of 6-bromoquinoline-2-carboxylic acid Moderate to good yields (62% reported for derivatives)

This sequence provides a versatile intermediate (6-bromo-2-chloroquinoline) for further nucleophilic substitution.

Esterification to this compound

The final step involves esterification of 6-bromoquinoline-2-carboxylic acid with isopropanol under acidic catalysis or via standard esterification methods such as Fischer esterification or using coupling reagents.

Method Reagents/Conditions Notes
Fischer Esterification Isopropanol, acid catalyst (e.g., sulfuric acid), reflux Classical method, requires removal of water to drive equilibrium
Coupling Reagents DCC (dicyclohexylcarbodiimide) or EDC with isopropanol Mild conditions, suitable for sensitive substrates

Alternative Synthetic Routes and Considerations

Reduction and Ring Closure Methods

  • Some synthetic routes to related quinoline derivatives involve reduction of bromophenylacetonitrile to bromophenethylamine, followed by amidation and ring closure.
  • These methods are more complex and less direct for preparing the 6-bromoquinoline-2-carboxylate scaffold but may be relevant for related compounds.

Summary Table of Key Synthetic Steps

Step Intermediate Reagents/Conditions Yield/Notes
1 6-Bromo-2-(tribromomethyl)quinoline H2SO4, H2O, 150°C, 5.25 h 96% yield of 6-bromoquinoline-2-carboxylic acid
2 6-Bromoquinoline-2(1H)-one Acyl chloride formation, amidation, cyclization High yield, multi-step
3 6-Bromo-2-chloroquinoline POCl3, 120°C, 6 h 99% yield
4 6-Bromoquinoline-2-carboxylic acid Lithiation with n-BuLi, CO2 gas, acidic workup Moderate yields (ca. 62% for derivatives)
5 This compound Esterification with isopropanol, acid catalyst or coupling reagents Typical esterification methods

Research Findings and Analysis

  • The hydrolysis of tribromomethyl derivatives under acidic conditions is a robust and high-yielding route to 6-bromoquinoline-2-carboxylic acid.
  • The chlorination and lithiation/carboxylation sequence provides a versatile platform for introducing various substituents at the 2-position before esterification.
  • Esterification to the isopropyl ester is straightforward but requires optimization to avoid hydrolysis or side reactions.
  • Palladium-catalyzed coupling expands the scope of functionalization but adds complexity.
  • Purity of intermediates is generally confirmed by NMR, HPLC, and MS techniques.
  • No direct one-step synthesis of this compound was found; the compound is prepared via stepwise functionalization of quinoline derivatives.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Isopropyl 6-bromoquinoline-2-carboxylate can undergo oxidation reactions, leading to the formation of quinoline N-oxides.

    Reduction: Reduction of the bromine atom can yield 6-aminoquinoline derivatives.

    Substitution: The bromine atom at the 6th position can be substituted with various nucleophiles, such as amines or thiols, to form different quinoline derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) as oxidizing agents.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).

Major Products:

  • Quinoline N-oxides from oxidation.
  • 6-aminoquinoline derivatives from reduction.
  • Various substituted quinoline derivatives from nucleophilic substitution.

Scientific Research Applications

Chemistry: Isopropyl 6-bromoquinoline-2-carboxylate is used as an intermediate in the synthesis of more complex quinoline derivatives. It serves as a building block for the development of new materials and catalysts.

Biology and Medicine: This compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the design and synthesis of new pharmaceutical agents targeting various diseases.

Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and agrochemicals. Its derivatives are also employed in the development of electronic materials and polymers.

Mechanism of Action

The mechanism of action of isopropyl 6-bromoquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the quinoline core play crucial roles in binding to these targets, leading to the modulation of biological pathways. The ester group may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

    Isopropyl quinoline-2-carboxylate: Lacks the bromine atom at the 6th position, resulting in different reactivity and biological activity.

    Methyl 6-bromoquinoline-2-carboxylate: Contains a methyl ester group instead of an isopropyl ester, affecting its physical and chemical properties.

    6-Bromoquinoline-2-carboxylic acid: The free carboxylic acid form, which may have different solubility and reactivity compared to the ester derivatives.

Uniqueness: Isopropyl 6-bromoquinoline-2-carboxylate is unique due to the presence of both the bromine atom and the isopropyl ester group. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Q & A

Q. How can researchers validate synthetic pathways using green chemistry principles (e.g., atom economy, E-factor)?

  • Metrics : Calculate atom economy = (molar mass of product / sum of molar masses of reactants) × 100. Target E-factor (kg waste/kg product) < 5. Replace toxic solvents (DCM) with cyclopentyl methyl ether .

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